1-[(Bromomethyl)selanyl]-4-chlorobenzene
Description
1-(Bromomethyl)-4-chlorobenzene (CAS: 589-17-3) is a halogenated aromatic compound featuring a bromomethyl (-CH2Br) and a chloro (-Cl) substituent on a benzene ring. It is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing.
Properties
CAS No. |
83726-16-3 |
|---|---|
Molecular Formula |
C7H6BrClSe |
Molecular Weight |
284.45 g/mol |
IUPAC Name |
1-(bromomethylselanyl)-4-chlorobenzene |
InChI |
InChI=1S/C7H6BrClSe/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
AHHSACWIMLKEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se]CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Bromomethyl)selanyl]-4-chlorobenzene typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for 1-[(Bromomethyl)selanyl]-4-chlorobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Bromomethyl)selanyl]-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of new substituted benzene derivatives with various functional groups.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of reduced benzene derivatives with altered selenyl groups.
Scientific Research Applications
1-[(Bromomethyl)selanyl]-4-chlorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(Bromomethyl)selanyl]-4-chlorobenzene involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromomethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups. The selenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C7H6BrCl
- Molecular Weight : 205.48 g/mol
- Physical State : Crystalline solid or liquid (depending on purity) .
- Melting Point: Not explicitly reported, but derivatives like 1-bromo-4-chlorobenzene (CAS: 106-39-8) have a melting point of 66–68°C .
- Solubility : Insoluble in water; soluble in aromatic solvents (e.g., toluene, DMF) .
Comparison with Structural Analogs
Below is a detailed comparison of 1-(bromomethyl)-4-chlorobenzene with structurally related compounds, focusing on reactivity, physical properties, and applications.
Table 1: Structural and Physical Properties
Key Research Findings:
Used in Rh-catalyzed hydroacylation to form enantioselective polycyclic structures with >90% enantiomeric excess .
Comparison with 1-Bromo-4-chlorobenzene :
- The absence of the methylene (-CH2-) bridge in 1-bromo-4-chlorobenzene limits its utility in alkylation reactions but enhances stability in aromatic cross-couplings .
Ethynyl and Ethenyl Derivatives :
- Bromoethynyl analogs exhibit superior click reactivity compared to bromomethyl derivatives, enabling rapid triazole formation (yield: 52–96%) .
- Z-configured ethenyl derivatives show stereoselective hydroacylation, avoiding racemic mixtures .
Limitations and Contradictions
- Selenium Analogs : The evidence provided lacks data on selenium-containing analogs (e.g., selanyl derivatives). This gap limits direct comparisons with compounds like 1-[(bromomethyl)selanyl]-4-chlorobenzene.
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